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molecular formula C9H13NO B1304145 4-Pyridinebutanol CAS No. 5264-15-3

4-Pyridinebutanol

Cat. No. B1304145
M. Wt: 151.21 g/mol
InChI Key: HFGNRLFZUNCBPF-UHFFFAOYSA-N
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Patent
US06156767

Procedure details

4-(4-Pyridyl)-3-butyn-1-ol (3.5 g) was dissolved in methanol (100 mL) in a Parr hydrogenation bottle and platinum (IV) oxide [Adams' Catalyst] (0.3 g) was added. The Parr bottle was placed on a Parr hydrogenation apparatus and the solution hydrogenated at 40 psi for 2.5 h after which time the starting material had been judged to be consumed by TLC. The spent catalyst was removed by filtration through a Celite pad and the pad carefully washed with more methanol. The combined filtrates were evaporated under reduced pressure on a rotary evaporator and the oily residues then subjected to column chromatography on a short silica column using neat ethyl acetate as the eluant to provide the title compound (3.0 g).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[C:8][CH2:9][CH2:10][OH:11])=[CH:3][CH:2]=1>CO.[Pt](=O)=O>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][CH2:10][OH:11])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
N1=CC=C(C=C1)C#CCCO
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to be consumed by TLC
CUSTOM
Type
CUSTOM
Details
The spent catalyst was removed by filtration through a Celite pad
WASH
Type
WASH
Details
the pad carefully washed with more methanol
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under reduced pressure on a rotary evaporator

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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